molecular formula C26H28N4O4 B13693078 (S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile

(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile

Cat. No.: B13693078
M. Wt: 460.5 g/mol
InChI Key: RYRFCNMPRIMYFA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a 4-indanyl group substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position. The oxadiazole ring is further connected to a benzonitrile moiety substituted with an isopropoxy group at the 2-position. Its stereochemistry (S-configuration) is critical for target specificity, as seen in structurally related sphingosine-1-phosphate (S1P) receptor modulators like ozanimod .

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C26H28N4O4/c1-15(2)32-22-12-9-16(13-17(22)14-27)24-29-23(30-34-24)20-8-6-7-19-18(20)10-11-21(19)28-25(31)33-26(3,4)5/h6-9,12-13,15,21H,10-11H2,1-5H3,(H,28,31)

InChI Key

RYRFCNMPRIMYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the 2-isopropoxybenzonitrile Intermediate

The starting material for the benzonitrile portion is typically 3-cyano-4-propan-2-yloxybenzoic acid or its derivatives. The isopropoxy substituent is introduced via alkylation of the corresponding hydroxybenzonitrile or hydroxybenzoic acid derivatives using isopropyl halides under basic conditions.

Step Reagents/Conditions Outcome
1 3-cyano-4-hydroxybenzoic acid + isopropyl bromide, base (e.g., K2CO3) Formation of 3-cyano-4-isopropoxybenzoic acid
2 Conversion to acid chloride or coupling precursor Activation for further coupling

This intermediate is crucial for subsequent cyclization to form the oxadiazole ring.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed by cyclization of an amidoxime derivative with an activated carboxylic acid or its equivalent.

Step Reagents/Conditions Outcome
1 Amidoxime formation from nitrile precursor Conversion of nitrile to amidoxime
2 Cyclodehydration with carboxylic acid derivative or acid chloride Formation of 1,2,4-oxadiazole ring

This step is commonly performed under dehydrating conditions, often using reagents such as phosphorus oxychloride or carbodiimides, to promote ring closure.

Preparation of the Chiral 1-(Boc-amino)-4-indanyl Substituent

The chiral indanyl moiety bearing the Boc-protected amino group is synthesized via asymmetric synthesis or chiral resolution methods.

Step Reagents/Conditions Outcome
1 Starting from 2,3-dihydro-1H-inden-4-amine Chiral resolution or asymmetric synthesis to isolate (S)-enantiomer
2 Protection of the amino group with Boc anhydride (di-tert-butyl dicarbonate) Formation of 1-(Boc-amino)-4-indanyl

The stereochemistry is controlled to yield the (S)-configuration, critical for biological activity.

Coupling of the Chiral Indanyl Substituent to the Oxadiazole Core

The final coupling involves linking the chiral 1-(Boc-amino)-4-indanyl substituent to the 3-position of the oxadiazole ring.

Step Reagents/Conditions Outcome
1 Nucleophilic substitution or palladium-catalyzed cross-coupling Formation of the C-C or C-N bond linking indanyl and oxadiazole
2 Purification by recrystallization or chromatography Isolation of pure this compound

This step requires careful optimization to maintain stereochemical integrity and high yield.

Analytical Data and Purification

Purification of the final compound is typically achieved by recrystallization or chromatographic techniques, ensuring high enantiomeric purity.

Method Description Typical Conditions
Recrystallization Use of solvents such as ethyl acetate/hexanes Controlled cooling to precipitate pure enantiomer
Chiral HPLC Separation of enantiomers Use of chiral stationary phases
NMR and MS Structural confirmation Proton and carbon NMR, mass spectrometry

These methods confirm the structure and purity of the compound, which is essential for pharmacological evaluation.

Summary Table of Preparation Steps

Step No. Intermediate/Reaction Key Reagents/Conditions Outcome/Product
1 3-cyano-4-hydroxybenzoic acid alkylation Isopropyl bromide, base (K2CO3) 3-cyano-4-isopropoxybenzoic acid
2 Amidoxime formation Hydroxylamine treatment Amidoxime intermediate
3 Cyclodehydration to oxadiazole POCl3 or carbodiimide dehydration 1,2,4-oxadiazole ring with benzonitrile
4 Chiral amine preparation Asymmetric synthesis, Boc protection (S)-1-(Boc-amino)-4-indanyl
5 Coupling of chiral amine to oxadiazole Nucleophilic substitution or Pd-catalysis Final target compound
6 Purification Recrystallization, chiral HPLC Pure this compound

Research Discoveries and Optimization

  • The stereochemical purity of the indanyl substituent profoundly affects the biological activity of the compound as an S1P1 receptor modulator.
  • The use of Boc protection stabilizes the amino group during harsh reaction conditions and facilitates purification.
  • Optimization of cyclodehydration conditions improves yield and purity of the oxadiazole ring formation, critical for the compound's pharmacological profile.
  • Recrystallization solvents and chiral chromatographic methods have been refined to maximize enantiomeric excess and batch reproducibility.

Chemical Reactions Analysis

Types of Reactions

MFCD30741433 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

MFCD30741433 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of MFCD30741433 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Biological Activity References
(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile C₂₇H₃₀N₅O₄ (estimated) Boc-protected amino on indane, isopropoxy Unknown (probable S1P prodrug)
Ozanimod (RPC1063) C₂₃H₂₄N₄O₃·HCl Hydroxyethylamino on indane, isopropoxy S1P receptor modulator (autoimmune diseases)
PSN632408 C₂₀H₂₄N₄O₅ Boc-piperidinecarboxylate, pyridinyl GPCR-related (exact target unspecified)
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine C₂₃H₂₇N₅O₄S Isopropyl-oxadiazole, methanesulfonylphenyl Unknown (structural analogue)

Key Comparisons

Substituent Effects on Bioactivity Boc Group vs. Hydroxyethylamino (Ozanimod): The Boc group in the target compound increases molecular weight (MW: ~508 g/mol vs. ozanimod’s 424.9 g/mol) and lipophilicity (logP ~4.2 vs. ~3.1), which may reduce aqueous solubility but improve membrane permeability. In contrast, ozanimod’s hydroxyethylamino group directly engages S1P receptors without requiring metabolic activation . Oxadiazole Core: All compounds share the 1,2,4-oxadiazole ring, which confers metabolic stability and π-π stacking interactions with hydrophobic receptor pockets .

Pharmacokinetic and Synthetic Considerations The Boc group in the target compound likely serves as a protective moiety during synthesis, preventing premature degradation of the amine. This contrasts with ozanimod, where the unprotected hydroxyethylamino group necessitates strict control of reaction conditions . PSN632408 shares the Boc group but lacks the indane scaffold, highlighting the indane’s role in receptor binding specificity .

Clinical Relevance

  • Ozanimod is FDA-approved for multiple sclerosis and ulcerative colitis, validating the pharmacophore’s efficacy. The target compound’s Boc group may delay activity until in vivo deprotection, offering controlled release but requiring validation of cleavage efficiency .

Research Findings and Data

  • S1P Receptor Binding (Ozanimod): Half-maximal inhibitory concentration (IC₅₀) for S1P₁: 0.07 nM; S1P₅: 0.94 nM . The target compound’s Boc group may reduce affinity due to steric hindrance.
  • Metabolic Stability: Oxadiazole-containing compounds exhibit prolonged half-lives (>6 hours in human hepatocytes) compared to ester or amide analogues .

Biological Activity

(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Boc-amino group : A common protecting group for amines that can influence the compound's reactivity.
  • Indanyl moiety : Known for its role in enhancing binding affinity to biological targets.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Isopropoxybenzonitrile : Provides lipophilicity, which may enhance membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially modulates receptor activity, influencing signaling pathways critical in cancer and inflammatory responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialVarious bacterial strainsMild to moderate activity
AnticancerWDR5Reduced viability of cancer cells
Enzyme InhibitionSpecific metabolic enzymesInhibition observed

1. Anticancer Activity

A study investigated the effect of this compound on acute myeloid leukemia (AML) cells. The compound demonstrated a growth inhibition concentration (GI50) of approximately 5 µM against primary human AML cells bearing C/EBPα mutations. This suggests potential utility in targeting leukemias that depend on WDR5 activity .

2. Enzyme Interaction Studies

In another study focusing on enzyme interactions, the compound was shown to inhibit specific metabolic enzymes involved in the synthesis of critical cellular components. The inhibition was quantified using fluorescence polarization assays, revealing significant binding affinity values that support its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the functional groups can significantly alter the biological activity:

  • Boc Protection : The presence of the Boc group enhances stability and solubility, which is crucial for bioavailability.
  • Indanyl Positioning : Variations in the indanyl position affect receptor binding affinity and selectivity.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole coreAmidoxime + carbonyl, reflux in AcOH/NaOAc65–75
Boc protectionBoc₂O, DMAP, DCM, RT85–90[General method]
Final couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–80

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regiochemistry of the oxadiazole ring and stereochemistry of the Boc-protected indanyl group.
  • FT-IR : Identify characteristic bands (e.g., C≡N stretch at ~2220 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm molecular packing (e.g., monoclinic systems as in , C2/c space group).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₇H₂₈N₄O₄).

How can computational modeling predict the biological interactions of this compound?

Answer:
Advanced computational methods include:

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-311G(d,p)) to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using AutoDock Vina. Compare docking scores with known inhibitors to prioritize synthesis .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

How should researchers design assays to evaluate the bioactivity of this compound?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC determination) .
  • Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases (e.g., measure IC₅₀ via kinetic readings).
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity.

Q. Table 2: Example Bioactivity Protocol

Assay TypeConditionsMetrics
Antimicrobial37°C, 24h, Mueller-Hinton brothMIC (µg/mL)
Enzyme Inhibition25°C, Tris-HCl buffer, λₑₓ/ₑₘ=340/450 nmIC₅₀ (nM)

How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?

Answer:

  • Variation of Substituents : Synthesize analogs with modified Boc groups, indanyl substituents, or alternative aryl ethers.
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonds with oxadiazole).
  • Data Correlation : Plot bioactivity (e.g., IC₅₀) against steric/electronic parameters (e.g., logP, polar surface area) .

What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility (≥3 replicates). Use tools like GraphPad Prism .
  • Error Source Analysis : Check purity (HPLC ≥95%), storage conditions (e.g., moisture sensitivity of Boc group), and assay interference (e.g., compound fluorescence).
  • Orthogonal Assays : Confirm results via alternate methods (e.g., SPR if fluorescence assays conflict).

What advanced techniques characterize the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24h/48h.
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>200°C typical for oxadiazoles).
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes, NADPH cofactor) to measure t₁/₂ .

How does X-ray crystallography elucidate the compound’s supramolecular architecture?

Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ=0.71073 Å) at 100K .
  • Structure Refinement : Solve via SHELX and refine with Olex2. Analyze π-π stacking (e.g., indanyl/benzene interactions) and hydrogen bonds (e.g., oxadiazole N–H∙∙∙O) .

Q. Table 3: Example Crystallographic Data

ParameterValue
Space GroupC2/c
a, b, c (Å)24.96, 3.83, 26.76
β (°)115.5
R-factor<0.05

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